
2-(2,6-Dimethoxyphenyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’‘,6’‘-Dimethoxy-[1,1’;2’,1’']terphenyl: is an aromatic compound consisting of a central benzene ring substituted with two phenyl groups, each bearing a methoxy group at the 2’’ and 6’’ positions. This compound is part of the larger family of terphenyls, which are known for their diverse chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’‘,6’‘-Dimethoxy-[1,1’;2’,1’']terphenyl typically involves the coupling of appropriately substituted benzene derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid with a halogenated benzene derivative in the presence of a palladium catalyst and a base. The reaction conditions often include solvents like toluene or ethanol and temperatures ranging from 80°C to 120°C .
Industrial Production Methods: Industrial production of 2’‘,6’‘-Dimethoxy-[1,1’;2’,1’']terphenyl may involve similar coupling reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2’‘,6’‘-Dimethoxy-[1,1’;2’,1’']terphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated products.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of partially or fully hydrogenated terphenyls.
Substitution: Formation of substituted terphenyls with various functional groups.
Wissenschaftliche Forschungsanwendungen
2’‘,6’‘-Dimethoxy-[1,1’;2’,1’']terphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2’‘,6’‘-Dimethoxy-[1,1’;2’,1’']terphenyl involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect pathways related to oxidative stress, inflammation, and cell signaling, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1,1’4’,1’'-Terphenyl: A closely related compound with similar structural features but different substitution patterns.
2’,5’-Dimethoxy-[1,1’4’,1’']terphenyl: Another dimethoxy-substituted terphenyl with methoxy groups at different positions.
3’,6’-Dimethoxy-[1,1’4’,1’']terphenyl: A compound with methoxy groups at the 3’ and 6’ positions.
Uniqueness: 2’‘,6’‘-Dimethoxy-[1,1’;2’,1’']terphenyl is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methoxy groups can affect the compound’s electronic properties and interactions with other molecules, making it distinct from other terphenyl derivatives .
Eigenschaften
CAS-Nummer |
223268-67-5 |
|---|---|
Molekularformel |
C20H18O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
1,3-dimethoxy-2-(2-phenylphenyl)benzene |
InChI |
InChI=1S/C20H18O2/c1-21-18-13-8-14-19(22-2)20(18)17-12-7-6-11-16(17)15-9-4-3-5-10-15/h3-14H,1-2H3 |
InChI-Schlüssel |
MDUHNPYLBCLYBA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


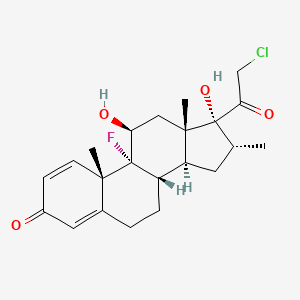
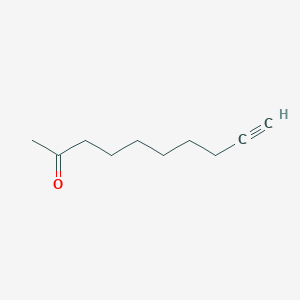

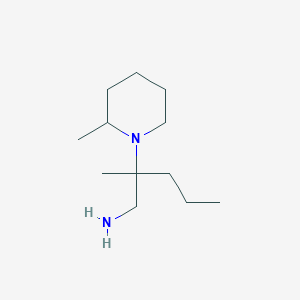
![Methyl 3-[(ethoxycarbonyl)(ethyl)amino]benzoate](/img/structure/B14133630.png)
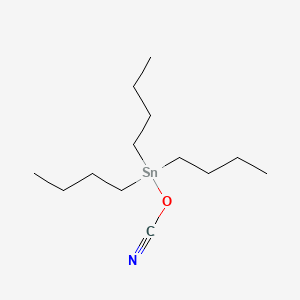
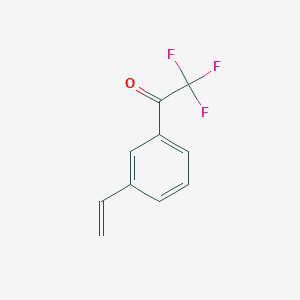
![Benzo[b]thiophen-3-amine,n-phenyl-](/img/structure/B14133643.png)
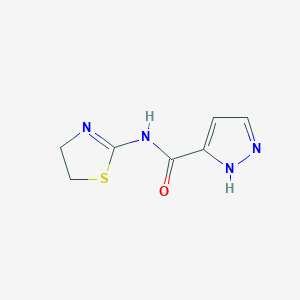

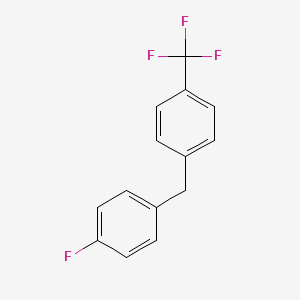
![(Oxiran-2-yl)methyl 3-methoxy-4-[(oxiran-2-yl)methoxy]benzoate](/img/structure/B14133668.png)
![Tert-butyl 2-amino-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B14133673.png)
![1-[2-(2-Thienyl)ethyl]-3-pyrrolidinemethanamine](/img/structure/B14133682.png)
